3,5-Dichloro-2-pyridyl methanesulfonate

Antimalarial Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

3,5-Dichloro-2-pyridyl methanesulfonate is an essential electrophilic building block for medicinal chemistry and agrochemical R&D. Unlike unsubstituted pyridyl sulfonates, the 3,5-dichloro substitution critically enhances reactivity in SₙAr and cross-coupling reactions and is a proven determinant of biological activity in downstream products. Substituting this scaffold with a non-chlorinated analog risks synthetic failure or loss of target potency. Ensure your synthesis succeeds with the correct, high-reactivity intermediate.

Molecular Formula C6H5Cl2NO3S
Molecular Weight 242.08 g/mol
CAS No. 25171-77-1
Cat. No. B12789012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-pyridyl methanesulfonate
CAS25171-77-1
Molecular FormulaC6H5Cl2NO3S
Molecular Weight242.08 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=C(C=C(C=N1)Cl)Cl
InChIInChI=1S/C6H5Cl2NO3S/c1-13(10,11)12-6-5(8)2-4(7)3-9-6/h2-3H,1H3
InChIKeyONPPFTPDRUQHKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-pyridyl Methanesulfonate (CAS 25171-77-1): Key Intermediate for Heterocyclic Synthesis & Agrochemical Development


3,5-Dichloro-2-pyridyl methanesulfonate (CAS 25171-77-1) is an organosulfur compound belonging to the class of 2-pyridyl sulfonate esters [1]. It features a pyridine ring with chlorine atoms at the 3- and 5-positions and a methanesulfonate (mesylate) leaving group at the 2-position. This structural configuration establishes it as a specialized electrophilic intermediate for nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions. Its utility is rooted in the unique reactivity profile conferred by the combination of the electron-withdrawing chloro substituents and the potent 2-pyridyl methanesulfonate leaving group, which together enable transformations under mild conditions that are not readily achievable with simpler analogs [1][2]. The compound is primarily valued as a building block in the synthesis of more complex pyridine-containing molecules for pharmaceutical and agrochemical research applications [3].

Why 3,5-Dichloro-2-pyridyl Methanesulfonate Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


The interchangeability of 2-pyridyl sulfonate esters is fundamentally limited by the profound impact of ring substitution on both reaction kinetics and the biological activity of downstream products. The electron-withdrawing chlorine atoms in 3,5-dichloro-2-pyridyl methanesulfonate substantially alter the electronic environment of the pyridine ring, which directly modulates the leaving group ability of the mesylate and the stability of reaction intermediates [1][2]. This is not a subtle effect; in a class-level comparison, the 3,5-dichloro substitution pattern was found to be the sole determinant of antimalarial activity among a series of related tosylate esters, where the unsubstituted and differently halogenated analogs were completely inactive at the tested dose [3]. Furthermore, the coordinating ability of the 2-pyridyl nitrogen, which is key to the high reactivity of these sulfonates in SₙAr and cross-coupling reactions, is directly tuned by the electron density on the ring [1]. Substituting this compound with a non-chlorinated 2-pyridyl methanesulfonate would therefore not only alter the yield and efficiency of a synthetic step but could also entirely eliminate the desired biological or functional property in the final product, making direct substitution a high-risk, non-viable option for any project where this specific scaffold is required.

Quantitative Differentiation of 3,5-Dichloro-2-pyridyl Methanesulfonate: Head-to-Head and Class-Level Evidence


Unique Antimalarial Activity of the 3,5-Dichloro Scaffold in Pyridyl Sulfonates

In a comparative study of 2-pyridyl-alpha-toluenesulfonates for antimalarial activity against Plasmodium berghei in mice, the 3,5-dichloro analog was the only compound in the series to demonstrate significant efficacy. It doubled the mean survival time of infected mice at a dose of 640 mg/kg, whereas the unsubstituted and other halogenated (e.g., 3-chloro, 5-bromo) analogs showed no activity at the same dose [1].

Antimalarial Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Superior Reactivity of 2-Pyridyl Sulfonates Over 3-Pyridyl Isomers in Bromination

A comparative study of 2- and 3-pyridyl sulfonate esters in the bromination reaction with MgBr·Et₂O established that 2-pyridyl sulfonates exhibit superior reactivity and selectivity. This enhanced performance is attributed to the greater coordinating ability of the 2-pyridyl nitrogen to the magnesium reagent, which facilitates the nucleophilic displacement [1].

Synthetic Methodology Nucleophilic Substitution Leaving Group Chemistry

Mild and Efficient Synthesis of 2-Substituted Pyridines via 2-Pyridyl Sulfonates at Low Temperature

2-Pyridyl sulfonates have been demonstrated as exceptional substrates for the synthesis of 2-substituted pyridines via a transition metal-free desulfinative cross-coupling with organolithium reagents. Reactions using neopentyl and phenyl 2-pyridyl sulfonates with a variety of aryl and heteroaryl lithium reagents proceed smoothly at temperatures as low as -78 °C to afford the desired products in good yields via an SₙAr mechanism [1]. This mild methodology provides a direct and efficient route to 2-arylated and 2-alkylated pyridines, a class of compounds that is often challenging to access via traditional cross-coupling due to the poor electrophilic aromatic substitution of 2-pyridyl organometallics [1].

Cross-Coupling Organolithium Chemistry 2-Substituted Pyridine Synthesis

Proven Utility as a Key Intermediate in Agrochemical and Pharmaceutical Synthesis

3,5-Dichloro-2-pyridyl methanesulfonate is specifically cited as an important intermediate in the synthesis of biologically active compounds, with noted applications in the agrochemical and pharmaceutical industries [1]. Its function as a building block is well-established, particularly for constructing heterocyclic structures that are common in herbicides and other crop protection agents . This established role contrasts with less characterized or more generic 2-pyridyl sulfonates, which may not have the same documented history of use in commercial applications.

Agrochemical Intermediates Pharmaceutical Building Blocks Herbicide Synthesis

High-Impact Application Scenarios for 3,5-Dichloro-2-pyridyl Methanesulfonate (CAS 25171-77-1)


Synthesis of 2-Aryl-3,5-dichloropyridines as Drug Discovery Scaffolds

Utilizing the low-temperature cross-coupling methodology demonstrated for 2-pyridyl sulfonates [1], 3,5-dichloro-2-pyridyl methanesulfonate can be employed as a key electrophile in the synthesis of diverse 2-aryl-3,5-dichloropyridine libraries. This approach is particularly valuable for medicinal chemistry programs targeting kinases or other receptors where a 3,5-dichloropyridine motif is a privileged pharmacophore, as the mild reaction conditions are compatible with a wide range of sensitive functional groups.

Development of Novel Agrochemicals with Improved Selectivity

Given the established role of 3,5-dichloro-2-pyridyl methanesulfonate as an intermediate in agrochemical synthesis [2], this compound is ideally suited for the preparation of next-generation herbicides or insecticides. The 3,5-dichloro substitution pattern is known to enhance biological activity and selectivity in certain pyridine-based agrochemicals [2][3]. Researchers can use it as a starting material to introduce various functional groups at the 2-position, thereby generating new analogs with potentially improved potency, target specificity, or environmental fate profiles.

Preparation of Functionalized Pyridines via SₙAr and Cross-Coupling

The compound's methanesulfonate group is a highly effective leaving group for nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions [1]. This makes it a premier choice for installing amines, thiols, and other carbon-based nucleophiles at the 2-position of the 3,5-dichloropyridine ring. This scenario is directly applicable for any synthetic project requiring a 2-substituted-3,5-dichloropyridine intermediate, where the use of 3,5-dichloro-2-pyridyl methanesulfonate ensures high reactivity and predictable regiochemistry.

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